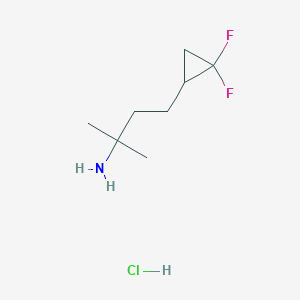
4-(2,2-Difluorocyclopropyl)-2-methylbutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluorocyclopropyl)-2-methylbutan-2-amine hydrochloride is a compound that features a difluorocyclopropyl group, which is known for its unique chemical properties due to the presence of fluorine atoms. Fluorine atoms can significantly alter the physicochemical properties of organic molecules, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
One common method is the cyclopropanation reaction, where a difluorocyclopropane derivative is formed through the reaction of a suitable precursor with a fluorinating agent . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, using catalysts and specific reaction environments to facilitate the process .
Chemical Reactions Analysis
4-(2,2-Difluorocyclopropyl)-2-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)-2-methylbutan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-2-methylbutan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The presence of the difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards specific targets, thereby modulating its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(2,2-Difluorocyclopropyl)-2-methylbutan-2-amine hydrochloride can be compared with other similar compounds that contain difluorocyclopropyl groups. Some similar compounds include:
- 4-(2,2-Difluorocyclopropyl)piperidine hydrochloride
- [(2,2-Difluorocyclopropyl)methyl]amine hydrochloride These compounds share the difluorocyclopropyl moiety but differ in their overall structure and functional groups. The uniqueness of this compound lies in its specific molecular framework, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16ClF2N |
|---|---|
Molecular Weight |
199.67 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)-2-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c1-7(2,11)4-3-6-5-8(6,9)10;/h6H,3-5,11H2,1-2H3;1H |
InChI Key |
POIFZMRUZCJJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CC1(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















